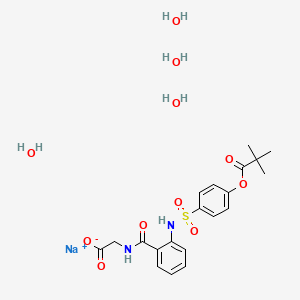

Sivelestat sódico

Descripción general

Descripción

El sivelestat sódico tetrahidratado es un inhibidor competitivo de la elastasa de neutrófilos humanos, una enzima involucrada en los procesos inflamatorios. Este compuesto se utiliza principalmente en el tratamiento de la lesión pulmonar aguda y el síndrome de dificultad respiratoria aguda, particularmente aquellos asociados con el síndrome de respuesta inflamatoria sistémica . Ha demostrado potencial en la reducción de la permeabilidad vascular pulmonar y la inhibición de la producción de factores proinflamatorios .

Aplicaciones Científicas De Investigación

El sivelestat sódico tetrahidratado tiene una amplia gama de aplicaciones de investigación científica:

Medicina: Se utiliza para tratar la lesión pulmonar aguda y el síndrome de dificultad respiratoria aguda mediante la inhibición de la elastasa de neutrófilos.

Biología: El compuesto se utiliza en estudios que involucran la migración de neutrófilos y la inflamación.

Industria: Se utiliza en la producción de fármacos dirigidos a enfermedades inflamatorias.

Mecanismo De Acción

El sivelestat sódico tetrahidratado ejerce sus efectos al inhibir la elastasa de neutrófilos, una enzima que descompone la elastina y otras proteínas en la matriz extracelular . Al inhibir esta enzima, el this compound tetrahidratado reduce la inflamación y el daño tisular . El compuesto se une al sitio activo de la elastasa de neutrófilos, evitando que interactúe con sus sustratos .

Análisis Bioquímico

Biochemical Properties

Sivelestat sodium interacts with human neutrophil elastase, inhibiting its activity . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse . It does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G even at 100 μM .

Cellular Effects

Sivelestat sodium has been shown to have significant effects on various types of cells and cellular processes. It can reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates .

Molecular Mechanism

Sivelestat sodium exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell survival, growth, and proliferation. It also inhibits the JNK/NF-κB pathway , which is involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sivelestat sodium have been observed to change over time. After three and seven days of treatment, the levels of inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and procalcitonin (PCT), showed varying degrees of reduction compared to baseline levels .

Dosage Effects in Animal Models

In animal models, the effects of Sivelestat sodium vary with different dosages. In a study where rats were given Sivelestat sodium in doses of 30 mg/kg body weight, it was found that PaO2, PaO2/FiO2 were prominently increased, while the lung W/D ratio, the lung injury score, NE, VCAM-1, IL-8, TNF-α levels were decreased in a dose-dependent manner .

Metabolic Pathways

Sivelestat sodium is involved in the PI3K/AKT/mTOR and JNK/NF-κB metabolic pathways . These pathways play crucial roles in cell survival, growth, proliferation, inflammation, and immune responses.

Transport and Distribution

While specific transporters or binding proteins for Sivelestat sodium have not been identified, it is known that the compound can migrate into the lung, reducing inflammation and lung injury .

Métodos De Preparación

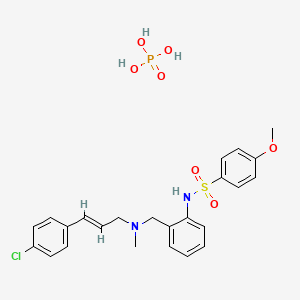

La síntesis del sivelestat sódico tetrahidratado implica varios pasos. Un método comienza con el 4-hidroxibencenosulfonato de sodio y el anhídrido isatínico . El proceso incluye la formación de intermediarios sin aislarlos, lo que mejora los rendimientos y la productividad . Otro método implica la reacción del cloruro de acilo con el clorhidrato de glicina metil éster en presencia de un catalizador de tipo amida . Las condiciones de reacción son suaves, lo que hace que el proceso sea adecuado para la producción industrial .

Análisis De Reacciones Químicas

El sivelestat sódico tetrahidratado experimenta diversas reacciones químicas, entre ellas:

Oxidación y reducción: Estas reacciones no están comúnmente asociadas con el this compound tetrahidratado debido a su estructura estable.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando sus grupos sulfonamida y éster.

Comparación Con Compuestos Similares

El sivelestat sódico tetrahidratado es único debido a su alta especificidad y potencia como inhibidor de la elastasa de neutrófilos . Compuestos similares incluyen:

Alfa-1 antitripsina: Un inhibidor natural de la elastasa de neutrófilos, utilizado en el tratamiento de afecciones como el enfisema.

Ulinastatina: Un inhibidor de proteasas de amplio espectro con propiedades antiinflamatorias.

El this compound tetrahidratado se destaca por su accesibilidad sintética y su eficacia en entornos clínicos .

Propiedades

Número CAS |

201677-61-4 |

|---|---|

Fórmula molecular |

C20H24N2NaO8S |

Peso molecular |

475.5 g/mol |

Nombre IUPAC |

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate |

InChI |

InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2 |

Clave InChI |

XNZHCGXLUOQCBD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] |

SMILES canónico |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.[Na] |

Apariencia |

Assay:≥98%A crystalline solid |

| 201677-61-4 | |

Sinónimos |

LY544349; ONO-5046 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)